N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine
Description
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C12H16N4/c1-2-6-10(5-1)13-9-12-15-14-11-7-3-4-8-16(11)12/h3-4,7-8,10,13H,1-2,5-6,9H2 |
InChI Key |
AUEYIMOVHPKMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-{triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine typically involves two key steps:
- Construction of thetriazolo[4,3-a]pyridine core.
- Introduction of the cyclopentanamine substituent via a methylene linker.
Thetriazolo[4,3-a]pyridine nucleus is commonly prepared by cyclization reactions starting from 2-hydrazinopyridine derivatives and appropriate aldehydes or electrophilic reagents, followed by functional group modifications to attach the cyclopentanamine moiety.
One-Pot Synthesis of thetriazolo[4,3-a]pyridine Core
A mild and efficient one-pot method has been reported for synthesizing substitutedtriazolo[4,3-a]pyridines at room temperature. This method uses 2-hydrazinopyridine and substituted aromatic aldehydes under atom-economic conditions, providing excellent functional group tolerance and operational simplicity.
- Reaction Conditions: Room temperature, one-pot.
- Reagents: 2-hydrazinopyridine, substituted aromatic aldehydes.
- Outcome: Formation of the triazolopyridine ring via condensation and cyclization.
- Advantages: Mild conditions, high yields, and broad substrate scope.
This method is applicable to the synthesis of the triazolo[4,3-a]pyridine core that can be further derivatized to introduce the cyclopentanamine substituent.
Functionalization via Methylene Linker to Cyclopentanamine
The attachment of the cyclopentanamine group to the triazolopyridine core is achieved by introducing a methylene bridge at the 3-position of the triazolopyridine ring. This is typically done by:
- Halomethylation of the triazolopyridine at the 3-position to form a chloromethyl or bromomethyl intermediate.
- Nucleophilic substitution of the halomethyl intermediate with cyclopentanamine.
Summary of Key Reaction Parameters
Research Findings and Characterization
- The one-pot synthesis method provides a practical route to various substituted triazolopyridines, including derivatives suitable for further functionalization.
- The 5-exo-dig cyclization mechanism is well-supported by spectroscopic evidence and X-ray crystallography, confirming the structural integrity of the triazolopyridine ring system.
- The nucleophilic substitution of halomethyl intermediates with cyclopentanamine proceeds with high selectivity and yield, allowing for efficient synthesis of the target compound.
- Reflux and recrystallization protocols improve the purity and yield of the final products, facilitating their use in further biological or chemical studies.
Chemical Reactions Analysis
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with neural receptors, providing neuroprotective benefits . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Triazolopyridine Derivatives with Alternative Amine Substituents
Replacing the cyclopentylamine group with other amines alters physicochemical and biological properties:
- In a 2023 study, this analog showed moderate adenosine A2A receptor binding (Ki = 120 nM) but poor metabolic stability in liver microsomes .
- N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)benzylamine : The aromatic benzyl group enhances π-π stacking interactions, improving affinity for serotonin receptors (5-HT6 IC50 = 15 nM). However, this compound exhibited hepatotoxicity in preclinical models .
Positional Isomers of the Triazole Ring
Shifting the triazole ring position (e.g., [1,2,3]triazolo[4,5-b]pyridine derivatives) disrupts hydrogen-bonding patterns. For example, a 2024 patent highlighted that such isomers lose affinity for GABA-A receptors but gain activity against phosphodiesterase 10A (PDE10A IC50 = 8 nM) .
Functional Group Additions
- Fluorination : Adding fluorine to the cyclopentane ring (e.g., 3-(difluoromethyl)pyrrolidin-3-ol hydrochloride) improves metabolic stability and CNS penetration due to reduced CYP450-mediated oxidation. This strategy is widely used in kinase inhibitor design .
- Hydroxyl Group Incorporation : Introducing a hydroxyl group to the cyclopentylamine moiety (e.g., 3-hydroxypiperidine analogs) enhances solubility but reduces blood-brain barrier permeability.
Data Table: Key Properties of Selected Analogs
Research Findings and Challenges
- Synthetic Accessibility : The triazolopyridine core requires multi-step synthesis, often involving cyclocondensation reactions. The discontinued status of this compound may reflect low yields or purification difficulties .
- Pharmacokinetics: Cyclopentylamine derivatives generally exhibit moderate oral bioavailability (~30–40% in rodents), but poor solubility limits intravenous formulations.
- Toxicity : Benzylamine analogs show higher hepatotoxicity due to reactive metabolite formation, whereas fluorinated derivatives mitigate this risk .
Biological Activity
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a triazolo-pyridine moiety linked to a cyclopentanamine structure. The general formula is CHN, and it can be synthesized through various methods involving the reaction of triazole derivatives with cyclopentanamine precursors. The synthesis often employs techniques such as microwave irradiation or solvent-free reactions to optimize yields and purity .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. For instance, related compounds have shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One promising derivative exhibited IC values of 0.98 µM against A549 cells and demonstrated the ability to induce apoptosis .
2.2 Kinase Inhibition
This compound has been evaluated for its activity as a kinase inhibitor. In particular, it has shown promising results against TGF-β type I receptor kinase (ALK5), with IC values in the low nanomolar range (0.013 µM) . This selectivity is crucial for developing targeted therapies with minimal off-target effects.
2.3 Antimicrobial Properties
Compounds similar to this compound have demonstrated moderate antimicrobial activity against various bacterial and fungal strains. In comparative studies, these compounds showed effectiveness similar to established antibiotics like Streptomycin and Nystatin .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases such as ALK5 and c-Met, it disrupts signaling pathways that promote tumor growth and survival.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells through caspase activation and modulation of cell cycle progression .
4. Research Findings
| Activity Type | Cell Line/Target | IC Value | Reference |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 0.98 µM | |
| Kinase Inhibition | ALK5 | 0.013 µM | |
| Antimicrobial | Various strains | Moderate |
5. Case Studies
One notable study involved the synthesis of a series of triazolo-pyridine derivatives which were evaluated for their antiproliferative activities against multiple cancer cell lines. The most effective compound demonstrated not only potent kinase inhibition but also significant selectivity over other kinases tested . This highlights the potential for further development into therapeutic agents targeting specific cancers.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine?
- Answer: The compound can be synthesized via 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines under catalyst-free conditions. Key steps include nucleophilic substitution at the triple bond of the chloroethynylphosphonate, followed by cyclization to form the triazolopyridine core. For derivatives with electron-withdrawing substituents (e.g., nitro groups), aDimroth rearrangement may occur, altering regioselectivity. Reaction optimization involves solvent choice (e.g., acetonitrile), temperature (60–80°C), and stoichiometric ratios .
Q. What analytical techniques are essential for structural elucidation and purity assessment?
- Answer:
- 1H/13C/31P NMR spectroscopy : Confirms regiochemistry and phosphonate group integration. For example, 31P NMR signals at 15–25 ppm indicate phosphorylated intermediates .
- X-ray crystallography : Validates crystal structures (e.g., CCDC 1876881 for compound 5b ) .
- Mass spectrometry (HRMS/ESI-MS) : Determines molecular ion peaks and fragmentation patterns.
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize neuroprotective or kinase-inhibitory activity?
- Answer:
- Structural modifications : Introduce substituents at the cyclopentylamine or triazolopyridine moieties (e.g., phosphonates, halogens, aryl groups) to probe steric/electronic effects.
- Biological assays :
- Neuroprotection: Test against glutamate-induced cytotoxicity in neuronal cell lines (e.g., SH-SY5Y), measuring cell viability via MTT assays .
- Kinase inhibition: Use recombinant c-MET or EGFR enzymes in ADP-Glo™ assays to determine IC50 values .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase active sites .
Q. What experimental strategies address contradictions in reported biological activity data?
- Answer:
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for kinase assays), passage numbers, and compound concentrations.
- Verify purity and stability : Re-analyze compounds via NMR/HPLC before testing; assess stability in DMSO/buffer over 24–72 hours.
- Control for off-target effects : Include negative controls (e.g., kinase-dead mutants) and validate hits with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can mechanistic studies elucidate the compound’s mode of action as a kinase inhibitor?
- Answer:
- Enzyme kinetics : Perform time-dependent inhibition assays to distinguish competitive/non-competitive mechanisms.
- Cellular pathway analysis : Use Western blotting to monitor phosphorylation of downstream targets (e.g., ERK1/2 for c-MET inhibition).
- Resistance profiling : Generate kinase-overexpressing cell lines to confirm target specificity .
Q. What challenges arise in scaling up synthesis, and how can reaction conditions be optimized?
- Answer:
- Regioselectivity issues : Monitor intermediates via 31P NMR to minimize byproducts (e.g., Dimroth-rearranged derivatives).
- Solvent optimization : Replace acetonitrile with THF or DMF for better solubility at higher scales.
- Catalyst screening : Explore mild bases (e.g., K2CO3) to enhance cyclization efficiency without side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
